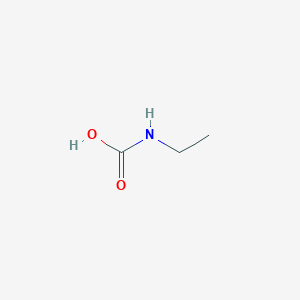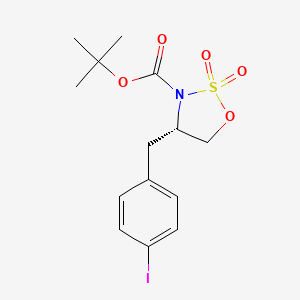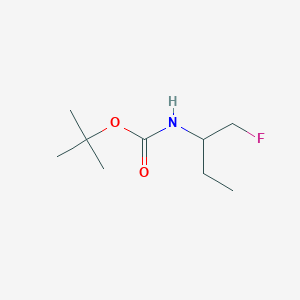
tert-butyl N-(1-fluorobutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-fluorobutan-2-yl)carbamate de tert-butyle: est un composé organique appartenant à la classe des carbamates. Les carbamates sont des esters de l'acide carbamique et sont largement utilisés en synthèse organique, en pharmacie et en agrochimie. Ce composé particulier présente un groupe tert-butyle, un groupe fluorobutan-2-yle et un groupe fonctionnel carbamate, ce qui en fait un intermédiaire polyvalent dans diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du N-(1-fluorobutan-2-yl)carbamate de tert-butyle implique généralement la réaction du carbamate de tert-butyle avec le chlorure de 1-fluorobutan-2-yle en présence d'une base comme le carbonate de potassium. La réaction est effectuée dans un solvant organique comme l'acétone ou le tétrahydrofurane à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle: En milieu industriel, la synthèse peut être mise à l'échelle en utilisant des réacteurs à flux continu, ce qui permet un meilleur contrôle des conditions de réaction et des rendements plus élevés. L'utilisation de systèmes automatisés et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) garantit la production de N-(1-fluorobutan-2-yl)carbamate de tert-butyle de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le N-(1-fluorobutan-2-yl)carbamate de tert-butyle peut subir des réactions d'oxydation pour former des oxydes correspondants ou des dérivés hydroxylés.
Réduction: Le composé peut être réduit pour former des amines ou des alcools, selon l'agent réducteur utilisé.
Substitution: Il peut participer à des réactions de substitution nucléophile, où l'atome de fluor est remplacé par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium, le borohydrure de sodium et l'hydrogénation catalytique sont couramment utilisés.
Substitution: Des nucléophiles comme l'azoture de sodium, le méthylate de sodium et les amines primaires sont utilisés dans des conditions douces à modérées.
Principaux produits:
Oxydation: Dérivés hydroxylés ou oxydes.
Réduction: Amines ou alcools.
Substitution: Carbamates substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie: Le N-(1-fluorobutan-2-yl)carbamate de tert-butyle est utilisé comme élément de base en synthèse organique. Il sert de précurseur pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des agrochimiques.
Biologie: En recherche biologique, ce composé est utilisé pour étudier les réactions catalysées par les enzymes impliquant les carbamates. Il est également utilisé dans le développement d'inhibiteurs enzymatiques.
Médecine: Le composé est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme promédicament capable de libérer des principes actifs pharmaceutiques de manière contrôlée.
Industrie: Dans le secteur industriel, le N-(1-fluorobutan-2-yl)carbamate de tert-butyle est utilisé dans la production de produits chimiques et de matériaux spécialisés. Il est également utilisé comme stabilisateur en chimie des polymères.
Mécanisme d'action
Le mécanisme d'action du N-(1-fluorobutan-2-yl)carbamate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe carbamate peut former des liaisons covalentes avec les sites actifs des enzymes, conduisant à l'inhibition ou à la modification de l'activité enzymatique. L'atome de fluor améliore la stabilité et la réactivité du composé, lui permettant de participer à diverses voies biochimiques.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(1-fluorobutan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Medicine: The compound is investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-fluorobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires:
Carbamate de tert-butyle: Il ne possède pas le groupe fluorobutan-2-yle, ce qui le rend moins réactif dans certaines réactions chimiques.
N-(2-fluorobutan-2-yl)carbamate de tert-butyle: Structure similaire mais avec l'atome de fluor à une position différente, ce qui conduit à une réactivité et des propriétés différentes.
N-(1-chlorobutan-2-yl)carbamate de tert-butyle: Contient un atome de chlore au lieu du fluor, ce qui entraîne un comportement chimique et des applications différents.
Unicité: Le N-(1-fluorobutan-2-yl)carbamate de tert-butyle est unique en raison de la présence de l'atome de fluor, qui confère des propriétés chimiques distinctes telles qu'une stabilité accrue, une réactivité et une activité biologique potentielle. Cela en fait un composé précieux dans divers domaines de la recherche et de l'industrie.
Propriétés
Formule moléculaire |
C9H18FNO2 |
|---|---|
Poids moléculaire |
191.24 g/mol |
Nom IUPAC |
tert-butyl N-(1-fluorobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18FNO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
Clé InChI |
GPDDUUAPRWIQLG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CF)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


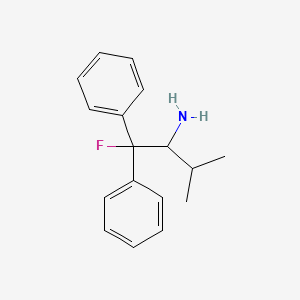
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
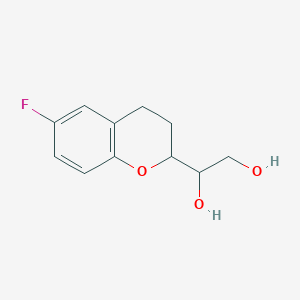
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)
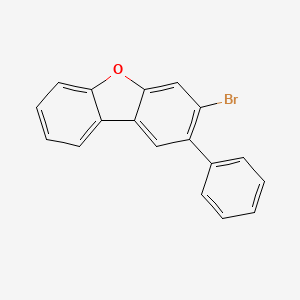
![8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B12285573.png)

